(2-Bromo-4-fluorothiophen-3-yl)methanol (2-Bromo-4-fluorothiophen-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17463314
InChI: InChI=1S/C5H4BrFOS/c6-5-3(1-8)4(7)2-9-5/h2,8H,1H2
SMILES:
Molecular Formula: C5H4BrFOS
Molecular Weight: 211.05 g/mol

(2-Bromo-4-fluorothiophen-3-yl)methanol

CAS No.:

VCID: VC17463314

Molecular Formula: C5H4BrFOS

Molecular Weight: 211.05 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromo-4-fluorothiophen-3-yl)methanol -

Description

(2-Bromo-4-fluorothiophen-3-yl)methanol is a specialized organic compound with applications in medicinal chemistry and materials science. It is a derivative of thiophene, a sulfur-containing heterocyclic aromatic compound, and features unique substituents that impart distinct chemical properties.

Key Identifiers:

  • Chemical Name: (2-Bromo-4-fluorothiophen-3-yl)methanol

  • CAS Number: 1556053-64-5

  • Molecular Formula: C5H4BrFOSC_5H_4BrFOS

  • Molecular Weight: 211.05 g/mol .

Molecular Descriptors:

PropertyValue
Molecular FormulaC5H4BrFOSC_5H_4BrFOS
Molecular Weight211.05 g/mol
SMILES NotationC1=C(C(=C(S1)Br)CO)F
InChIKeyNVQDXUNLZCZCJY-UHFFFAOYSA-N .

This substitution pattern creates a balance of reactivity and stability, making it suitable for various synthetic applications.

Synthesis

The synthesis of (2-Bromo-4-fluorothiophen-3-yl)methanol typically involves multistep reactions. While specific industrial methods are not widely documented, the process generally includes:

  • Functionalization of thiophene derivatives to introduce bromine and fluorine atoms.

  • Addition of the hydroxymethyl group via controlled reactions, often using catalysts to optimize yield and purity.

GHS Classification:

Symbol (GHS)GHS07 (Exclamation Mark)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
Precautionary StatementsP261 (Avoid inhalation), P305+P351+P338 (If in eyes, rinse cautiously with water) .

Proper personal protective equipment (PPE), including gloves and goggles, is recommended when handling this compound.

Applications

The unique structure of (2-Bromo-4-fluorothiophen-3-yl)methanol makes it valuable in:

  • Medicinal Chemistry: As a precursor or intermediate in synthesizing biologically active molecules.

  • Materials Science: Potential use in designing functional materials due to its aromatic and polar functional groups.

Comparison with Related Compounds

To understand its uniqueness, a comparison with similar thiophene derivatives is presented:

Compound NameMolecular FormulaKey SubstituentsApplications
(2-Bromo-4-fluorothiophen-3-yl)methanolC5H4BrFOSC_5H_4BrFOSBr, F, -CH₂OHMedicinal chemistry, materials science.
(4-Bromo-2-fluorophenyl)methanolC7H6BrFOC_7H_6BrFOBr, F, -CH₂OHPharmaceutical intermediates .

Research Significance

The presence of both bromine and fluorine atoms on the thiophene ring enhances its chemical reactivity compared to unsubstituted thiophenes or mono-substituted derivatives. This allows for:

  • Improved binding affinities in drug design.

  • Enhanced thermal stability and electronic properties for material applications .

Product Name (2-Bromo-4-fluorothiophen-3-yl)methanol
Molecular Formula C5H4BrFOS
Molecular Weight 211.05 g/mol
IUPAC Name (2-bromo-4-fluorothiophen-3-yl)methanol
Standard InChI InChI=1S/C5H4BrFOS/c6-5-3(1-8)4(7)2-9-5/h2,8H,1H2
Standard InChIKey NVQDXUNLZCZCJY-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(S1)Br)CO)F
PubChem Compound 84038363
Last Modified Aug 10 2024

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